molecular formula C19H19F2N5O B2777771 1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea CAS No. 2034537-11-4

1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea

Cat. No.: B2777771
CAS No.: 2034537-11-4
M. Wt: 371.392
InChI Key: ZVTICRKHEQNDEG-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a difluorophenyl group, a pyrazolyl group, and an ethyl urea moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group and the pyrazolyl group. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Halogenation: Introduction of fluorine atoms to the phenyl ring.

  • Condensation Reactions: Formation of the pyrazolyl group through condensation reactions involving hydrazines and β-diketones.

  • Amidation: Formation of the urea moiety through the reaction of an amine with an isocyanate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the phenyl group to more oxidized forms.

  • Reduction: Reduction of functional groups within the molecule.

  • Substitution Reactions: Replacement of hydrogen atoms or other substituents on the phenyl or pyrazolyl rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution Reactions: Nucleophiles and electrophiles are employed, with conditions tailored to the specific reaction.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction Products: Alcohols, amines, and other reduced forms.

  • Substitution Products: Various substituted phenyl and pyrazolyl derivatives.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 1-(2,6-Difluorophenyl)ethanone: Similar in structure but lacking the pyrazolyl and urea groups.

  • 3-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea: Similar in the urea and pyrazolyl groups but lacking the difluorophenyl group.

Uniqueness: The presence of both the difluorophenyl and pyrazolyl groups, along with the urea moiety, makes this compound unique and potentially more versatile in its applications compared to similar compounds.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N5O/c1-12-14(13(2)26(25-12)17-8-3-4-10-22-17)9-11-23-19(27)24-18-15(20)6-5-7-16(18)21/h3-8,10H,9,11H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTICRKHEQNDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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